3-(Ethoxycarbonylmethyl)-5-(2-hydroxyethyl)-4-methylthiazolium Bromide

Description

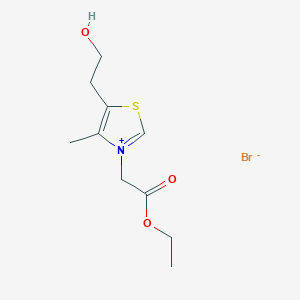

3-(Ethoxycarbonylmethyl)-5-(2-hydroxyethyl)-4-methylthiazolium Bromide is a thiazolium salt characterized by an ethoxycarbonylmethyl substituent at position 3, a 2-hydroxyethyl group at position 5, and a methyl group at position 4 of the thiazolium ring. Its molecular formula is C₉H₁₅BrNO₃S (assuming ethoxycarbonylmethyl as -CH₂COOEt). These compounds are pivotal in catalysis (e.g., N-heterocyclic carbene precursors) and pharmaceutical applications (e.g., Vitamin B1 derivatives) .

Properties

IUPAC Name |

ethyl 2-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]acetate;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3S.BrH/c1-3-14-10(13)6-11-7-15-9(4-5-12)8(11)2;/h7,12H,3-6H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWZASKKRDIJCJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]1=CSC(=C1C)CCO.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Ethoxycarbonylmethyl)-5-(2-hydroxyethyl)-4-methylthiazolium bromide, a compound with the molecular formula , has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The compound is synthesized through a reaction involving 5-(2-hydroxyethyl)-4-methylthiazole and ethyl bromide under specific conditions (temperature range of 50 to 100°C) . Its unique structure contributes to its biological activity, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 25 µg/mL . This suggests potential as an antimicrobial agent in clinical settings.

Cytotoxic Effects

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies showed that it inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 30 µM. The mechanism involves the induction of apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

Anti-inflammatory Activity

Additionally, this compound demonstrated anti-inflammatory properties in animal models. It significantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-induced inflammation models, indicating its potential for treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It acts as a modulator of signaling pathways involved in cell proliferation and apoptosis. The thiazolium ring structure is believed to facilitate interactions with cellular components, enhancing its reactivity and biological efficacy .

Case Studies

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility : Ethyl and benzyl thiazolium salts are established catalysts, but the introduction of ethoxycarbonylmethyl could open new pathways for asymmetric catalysis.

- Stability Challenges : Bromide salts (e.g., 3a) are hygroscopic, requiring anhydrous handling, whereas chloride salts (e.g., Thiamine) are more stable .

- Biological Limitations: The absence of the pyrimidinylmethyl group in non-Thiamine derivatives precludes their use in metabolic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Ethoxycarbonylmethyl)-5-(2-hydroxyethyl)-4-methylthiazolium bromide, considering precursor availability and reaction efficiency?

- Methodological Answer : Multi-step synthesis is typically required, starting with thiazole ring formation followed by functionalization. For example, alkylation of 4-methylthiazole intermediates with ethoxycarbonylmethyl and hydroxyethyl groups can be achieved using bromoalkyl reagents under anhydrous conditions. Reaction efficiency depends on temperature control (60–80°C) and solvent polarity (e.g., acetonitrile or DMF). Purification via recrystallization or column chromatography is critical to isolate the bromide salt .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure and purity?

- Methodological Answer : Use a combination of H/C NMR to confirm substituent positions on the thiazolium ring and FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric bromide content. Note: Hygroscopicity (observed in analogous thiazolium salts ) necessitates dry-sample handling during analysis.

Q. How does the compound's solubility in polar solvents influence its stability during storage and experimental use?

- Methodological Answer : Water solubility (common in thiazolium salts ) facilitates aqueous-phase reactions but may accelerate hydrolysis. Stability studies should monitor pH-dependent degradation (e.g., via HPLC) under inert atmospheres. For long-term storage, lyophilization and desiccant-based storage at –20°C are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the compound's role as a catalyst in aldol-like reactions involving α,β-unsaturated carbonyl systems?

- Methodological Answer : The thiazolium core acts as an electron-deficient catalyst, facilitating nucleophilic attack via transient enamine intermediates. Kinetic studies (e.g., stopped-flow UV-Vis) and isotopic labeling (O or H) can track reaction pathways. Compare with structurally similar catalysts (e.g., 3-benzyl derivatives ) to assess substituent effects on catalytic efficiency.

Q. How can computational modeling (e.g., DFT) elucidate the electronic structure and reactivity of this thiazolium salt in catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (using B3LYP/6-311+G(d,p)) model charge distribution, HOMO-LUMO gaps, and transition states. For example, simulate the thiazolium ring’s electrophilicity to predict regioselectivity in aldol additions. Validate computational results with experimental kinetic data .

Q. What strategies resolve contradictions between observed catalytic activity and theoretical predictions for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects or unaccounted intermediates. Use in situ spectroscopy (e.g., Raman or H NMR under reaction conditions) to detect transient species. Redesign experiments to isolate variables (e.g., substituent electronic contributions vs. steric effects) .

Q. How can advanced separation technologies (e.g., membrane filtration) improve the isolation of this compound from complex reaction mixtures?

- Methodological Answer : Nanofiltration membranes with tailored pore sizes (1–5 kDa) selectively retain the thiazolium salt while allowing smaller byproducts (e.g., ethyl bromide) to pass. Optimize pH and ionic strength to prevent membrane fouling .

Data Analysis and Theoretical Frameworks

Q. How should researchers link experimental findings for this compound to broader theoretical frameworks in organocatalysis?

- Methodological Answer : Integrate results with Marcus theory (electron transfer) or Mayr’s electrophilicity scales. For example, correlate the compound’s catalytic efficiency with its computed nucleophilicity index (N) to establish structure-activity relationships .

Q. What statistical methods are appropriate for analyzing variability in catalytic performance across repeated experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.